3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline
Description
Properties
CAS No. |
89707-53-9 |
|---|---|
Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)oxy-1-phenylisoquinoline |
InChI |
InChI=1S/C21H22N2O/c1-23-13-11-18(12-14-23)24-20-15-17-9-5-6-10-19(17)21(22-20)16-7-3-2-4-8-16/h2-10,15,18H,11-14H2,1H3 |
InChI Key |
MOMIZEIFBIBIJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction of the isoquinoline core with a phenyl substituent at position 1.
- Introduction of a suitable leaving group or reactive site at position 3.
- Nucleophilic substitution or coupling with 1-methylpiperidin-4-ol or its derivatives to form the ether linkage.
Stepwise Preparation Details
Synthesis of 1-Phenylisoquinoline Intermediate
- Starting from 1-phenylisoquinoline or its derivatives, halogenation at the 3-position (e.g., bromination) is performed to introduce a reactive site.
- For example, bromination of 1-phenylisoquinoline with bromine in carbon tetrachloride under reflux yields 4-bromo-1-phenylisoquinoline, which can be further functionalized.
Functional Group Transformation at Position 3
- The halogenated intermediate (e.g., 3-bromo or 3-chloro derivative) undergoes nucleophilic substitution or palladium-catalyzed coupling reactions.
- Palladium-catalyzed etherification using 1-methylpiperidin-4-ol as the nucleophile is a common approach to introduce the 3-((1-methylpiperidin-4-yl)oxy) substituent.
- Reaction conditions typically involve palladium acetate as catalyst, phosphine ligands, and a base such as piperidine or other amines to facilitate coupling.
Ether Formation via Nucleophilic Substitution
- The nucleophile, 1-methylpiperidin-4-ol, attacks the electrophilic carbon at position 3 of the isoquinoline ring bearing a leaving group (e.g., halogen or triflate).
- The reaction is often conducted in polar aprotic solvents like NMP (N-methyl-2-pyrrolidone) or toluene mixtures at moderate temperatures (~40 °C) for extended periods (e.g., 16 hours) to achieve high yields.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation of isoquinoline | Br2 in CCl4, reflux | Reflux | 1 hour | ~85 | Produces 3-bromo-1-phenylisoquinoline |
| Palladium-catalyzed coupling | Pd(OAc)2, P(p-tol)3, piperidine, NMP/toluene | 40 °C | 16 hours | 70-90 | Etherification with 1-methylpiperidin-4-ol |
| Work-up and purification | Aqueous NaHCO3 wash, extraction, chromatography | Room temp | - | - | Isolation of pure product |
Detailed Research Findings
- The use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig etherification) is preferred for the formation of the aryl-oxygen bond due to its high selectivity and yield.
- Piperidine or related amines as bases improve the reaction efficiency by stabilizing intermediates and facilitating ligand exchange on the palladium catalyst.
- Avoidance of hazardous oxidants and tungsten-based catalysts is noted in modern processes, improving safety and environmental profiles.
- The intermediate triflate derivatives of isoquinoline can be prepared by reaction with trifluoromethanesulfonic anhydride at low temperatures (0 °C), providing reactive intermediates for subsequent coupling.
- The process can be conducted in a one-pot manner, reducing isolation steps and improving overall efficiency.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoquinoline ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated isoquinoline derivatives.
Scientific Research Applications
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets. The piperidine ring and isoquinoline core can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline
The positional isomer 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline (CAS 89707-49-3) differs only in the substitution position of the methylpiperidinyloxy group (3-yl vs. 4-yl). Key comparisons include:
- Piperidine ring orientation can influence binding affinity in receptor-ligand systems.
- Safety Profile: The 3-yl isomer is classified as hazardous under GHS standards, with acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . No analogous safety data is available for the 4-yl variant, highlighting the need for targeted toxicity studies.
Table 1: Positional Isomer Comparison
Salt Forms: 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline Oxalate
The oxalate salt 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline oxalate (CAS 89721-32-4) provides a comparison between free base and salt forms:
Heterocyclic Analogs with Modified Moieties
7-(Benzyloxy)-N-(2-morpholinoethyl)-2-oxo-1-benzopyran-4-carboxamide
This compound replaces the isoquinoline core with a benzopyran scaffold and substitutes piperidine with morpholine. Key differences:
- Target Selectivity : The benzopyran structure may shift activity toward serine protease inhibition, a common target for anticoagulants .
4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide
This analog introduces a sulfonamide group and piperidine-carbonyl linkage. Structural contrasts include:
- Binding Interactions: The sulfonamide group enables hydrogen bonding with enzymes like carbonic anhydrase, diverging from the ether-linked isoquinoline’s mechanism.
- Synthetic Complexity : The carbonyl bridge adds rigidity, which may restrict conformational flexibility critical for target engagement .
Biological Activity
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of analgesia and anxiolysis. This compound features a unique structure that combines a phenylisoquinoline core with a 1-methylpiperidin-4-yl ether substituent, suggesting it may interact with various biological targets, especially in the central nervous system (CNS).
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : Approximately 336.43 g/mol
- Structure : The presence of the piperidine moiety indicates potential interactions with neurotransmitter systems like dopamine and serotonin.
Analgesic and Anxiolytic Properties
Research indicates that this compound exhibits significant analgesic and anxiolytic effects. These properties are likely attributed to its interaction with neurotransmitter systems, particularly:
- Dopamine Receptors : Modulation of dopamine levels can influence mood and pain perception.
- Serotonin Receptors : Interaction with serotonin receptors is critical for mood regulation and anxiety management.
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The ability to protect neurons from damage could open new therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.
Interaction Studies
Binding assays have demonstrated that this compound interacts with multiple receptors in the CNS. These interactions are crucial for understanding its pharmacological profile and therapeutic potential.
| Receptor Type | Interaction |
|---|---|
| Dopamine | Potential modulation of mood and pain perception |
| Serotonin | Regulation of anxiety levels |
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step reactions, focusing on optimizing the piperidine substituent for enhanced biological activity. Research has shown that variations in the piperidine structure can significantly affect the compound's potency.
Key Findings from SAR Studies:
- Piperidine Substituents : Variations in the position of the methyl group on the piperidine ring influence binding affinity to neurotransmitter receptors.
- Activity Comparison : Compounds with similar structural motifs have been tested, revealing that modifications can lead to either increased or decreased biological activity.
Pharmacological Evaluations
In vivo studies have demonstrated the efficacy of this compound in animal models for pain and anxiety:
- Pain Models : The compound showed significant reductions in nociceptive responses.
- Anxiety Models : Behavioral tests indicated anxiolytic effects comparable to established medications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
